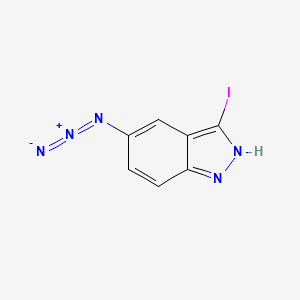

5-Azido-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-azido-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDIZZPPRZXNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743703 | |

| Record name | 5-Azido-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876365-97-8 | |

| Record name | 5-Azido-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-azido-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Importance of 5-Azido-3-iodo-1H-indazole

An In-depth Technical Guide to the Synthesis of 5-Azido-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the specific 3-iodo and 5-azido functionalities of this target molecule offer orthogonal handles for advanced molecular construction.[1][2][3] The iodo group serves as a versatile precursor for cross-coupling reactions, while the azido group is primed for bio-orthogonal "click chemistry" applications.[4][5][6] This document details a reliable multi-step synthetic pathway, explains the chemical principles behind each transformation, provides step-by-step experimental protocols, and places a critical emphasis on the safety procedures required when handling energetic intermediates like organic azides.

The indazole nucleus is a bioisostere of indole and is a core component of several notable pharmaceuticals, including the anti-cancer agents Niraparib and Pazopanib, and the antiemetic Granisetron.[2][7] Its prevalence in bioactive molecules stems from its ability to form key hydrogen bond interactions with biological targets. The strategic functionalization of the indazole ring is therefore of paramount importance in modern drug design.

The target molecule, this compound, is a bifunctional linker of significant interest. Its two key functional groups allow for sequential and selective derivatization:

-

The 3-iodo Group: This position is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents.

-

The 5-azido Group: This moiety is the cornerstone of its utility in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][8] This reaction allows for the efficient and specific covalent linking of the indazole core to other molecules, such as biological macromolecules or fluorescent probes, under mild, often aqueous, conditions.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound begins by disconnecting the two key functional groups. The azido group can be installed from a primary amine via a Sandmeyer-type reaction. The amine, in turn, comes from the reduction of a nitro group. The iodo group can be introduced via electrophilic iodination. This leads to a commercially available starting material, 5-nitro-1H-indazole.

Caption: Overall three-step synthesis of the target compound.

Step 1: Electrophilic Iodination of 5-Nitro-1H-indazole

The C3 position of the 1H-indazole ring is acidic and can be deprotonated by a suitable base. The resulting anion is electron-rich and susceptible to electrophilic attack.

-

Mechanism: Potassium hydroxide (KOH) deprotonates the N1 position of the indazole ring, creating an indazolide anion. This increases the electron density of the heterocyclic ring, activating it towards electrophilic substitution. Molecular iodine (I₂) then acts as the electrophile, and iodination occurs preferentially at the electron-rich C3 position. * Causality: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solubilizing the indazole and the reagents while facilitating the ionic mechanism. The reaction is typically run at room temperature, as elevated temperatures are unnecessary and could lead to side reactions.

Step 2: Reduction of 3-Iodo-5-nitro-1H-indazole

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The Béchamp reduction, using iron metal in the presence of a mild acid like ammonium chloride, is a classic and highly effective method.

-

Mechanism: In this reaction, iron metal acts as the reducing agent, transferring electrons to the nitro group. The ammonium chloride serves as a proton source and electrolyte. The reaction proceeds through several intermediates (nitroso, hydroxylamino) before yielding the final amine.

-

Causality: An ethanol/water solvent system is used to dissolve the organic substrate while providing the aqueous medium necessary for the electrochemical reaction on the iron surface. [9]This method is preferred over catalytic hydrogenation in this specific case, as the iodine substituent could potentially be susceptible to hydrodehalogenation under certain hydrogenation conditions.

Step 3: Diazotization and Azidation of 5-Amino-3-iodo-1H-indazole

This final step is a variation of the Sandmeyer reaction and must be performed with extreme caution. [10][11]

-

Mechanism: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amine into a diazonium salt intermediate. [12]This highly reactive intermediate is then quenched with a solution of sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final aryl azide product.

-

Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The in situ generation of nitrous acid ensures its immediate reaction with the amine, minimizing its own decomposition.

Detailed Experimental Protocols

Safety Precedence: Before beginning any experimental work, review the Critical Safety Considerations in Section 6.0. All steps involving azides must be conducted behind a blast shield in a certified chemical fume hood.

Table 1: Reagent Quantities for Synthesis

| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Product |

| 1 | 5-Nitro-1H-indazole (1.0 eq) | KOH (2.0 eq) | I₂ (1.5 eq) | - | DMF | 3-Iodo-5-nitro-1H-indazole |

| 2 | 3-Iodo-5-nitro-1H-indazole (1.0 eq) | Fe powder (5.0 eq) | NH₄Cl (5.0 eq) | - | EtOH / H₂O | 5-Amino-3-iodo-1H-indazole |

| 3 | 5-Amino-3-iodo-1H-indazole (1.0 eq) | NaNO₂ (1.1 eq) | HCl (conc.) | NaN₃ (1.2 eq) | H₂O | This compound |

Protocol 4.1: Synthesis of 3-Iodo-5-nitro-1H-indazole (Step 1)

-

To a round-bottom flask, add 5-nitro-1H-indazole (1.0 eq) and dissolve it in anhydrous DMF.

-

Add powdered potassium hydroxide (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of DMF.

-

Add the iodine solution dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed. 6. Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

-

A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product. Further purification can be achieved by recrystallization from ethanol.

Protocol 4.2: Synthesis of 5-Amino-3-iodo-1H-indazole (Step 2)

-

To a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq). [9]2. Heat the mixture to 80 °C and stir vigorously for 1 hour. The reaction is often exothermic.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the title compound, which is often used without further purification. [9]

Protocol 4.3: Synthesis of this compound (Step 3)

CRITICAL: Perform this entire procedure at 0–5 °C in a fume hood behind a blast shield. Use only plastic or glass spatulas.

-

Suspend 5-amino-3-iodo-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a three-necked flask equipped with a thermometer. Cool the slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the indazole slurry, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

-

In a separate, large beaker, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to stir for 1-2 hours at 0–5 °C, then let it slowly warm to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid cautiously with cold water and dry carefully under a stream of nitrogen or in a desiccator. DO NOT heat the solid or concentrate the filtrate on a rotary evaporator.

Product Characterization

The final product should be characterized using a combination of spectroscopic methods to confirm its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene portion of the indazole ring, as well as a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the iodo and azido groups. [13][14]* ¹³C NMR: The carbon spectrum will show distinct signals for the seven carbons of the indazole core. The carbon bearing the iodine (C3) will be shifted significantly.

-

Infrared (IR) Spectroscopy: The most characteristic signal will be a strong, sharp absorbance peak in the region of 2100–2150 cm⁻¹ , which is indicative of the N≡N stretch of the azide functional group.

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M+) corresponding to the calculated mass of C₇H₄IN₅. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.

Critical Safety Considerations

Organic azides are energetic materials and can be explosively unstable. Their handling requires strict adherence to safety protocols. [15]

Inherent Hazards

-

Explosive Potential: Low molecular weight organic azides can decompose violently when subjected to heat, shock, friction, or static discharge. [16]* Toxicity: The azide ion is acutely toxic and has a toxicity profile similar to cyanide. [16]Always handle with appropriate gloves and avoid inhalation or ingestion.

-

Formation of Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., copper, lead, mercury) in pipes or on spatulas to form highly shock-sensitive and explosive metal azides.

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. A face shield is strongly recommended in addition to safety glasses. [17]2. Engineering Controls: All work must be performed in a chemical fume hood. A blast shield must be placed between the user and the experiment. [17]3. Scale: Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment and approval from a supervisor.

-

Avoid Ignition Sources:

-

Friction: Do not use metal spatulas; use plastic, ceramic, or glass. Avoid using ground glass joints if possible. [17][18] * Heat: Do not heat solid organic azides. If concentration is necessary, do so at low temperatures. Never use a rotary evaporator to concentrate a solution of a low molecular weight azide. [17]5. Solvent Choice: Never use chlorinated solvents like dichloromethane with sodium azide, as this can form highly explosive diazidomethane. [16]

-

Caption: Safety workflow for the diazotization and azidation step.

Applications as a Versatile Chemical Hub

The synthesized this compound is not an endpoint but a starting point for creating more complex molecules for drug discovery pipelines. Its orthogonal reactivity is its greatest asset.

Caption: Orthogonal reactivity of the title compound.

Conclusion

The three-step synthesis of this compound from 5-nitro-1H-indazole is a reliable and efficient route to a highly valuable and versatile building block. The procedure leverages fundamental organic reactions, including electrophilic substitution, nitro group reduction, and diazotization. While the synthesis is robust, the final step involving the formation and handling of an organic azide requires unwavering attention to safety protocols. The resulting compound, equipped with orthogonal functional handles, is perfectly suited for advanced applications in medicinal chemistry, particularly for constructing compound libraries and bioconjugates through cross-coupling and click chemistry reactions.

References

-

Puri, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Zhang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Kim, S., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

-

Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Kihal, A., et al. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Wikipedia. Click chemistry. [Link]

-

The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

-

University of Victoria. (2022). Azides. [Link]

-

Chemie Brunschwig. Click chemistry reagents. [Link]

-

Case Western Reserve University. Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. safety.pitt.edu [safety.pitt.edu]

- 16. ucd.ie [ucd.ie]

- 17. uvic.ca [uvic.ca]

- 18. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the 13C NMR Analysis of 5-Azido-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-azido-3-iodo-1H-indazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document will delve into the theoretical principles governing the 13C NMR spectrum of this compound, predicted chemical shifts based on substituent effects, a detailed experimental protocol for data acquisition, and a complete assignment of the carbon signals.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of an azido group at the C5 position and an iodine atom at the C3 position of the indazole ring in this compound creates a unique electronic and steric environment. The azido group can serve as a versatile synthetic handle for further functionalization via click chemistry or bioorthogonal reactions, while the iodo substituent offers a site for cross-coupling reactions, enabling the exploration of a diverse chemical space. Accurate structural elucidation via 13C NMR is a critical step in the synthesis and subsequent application of this and related compounds in drug discovery pipelines.

Theoretical Framework: Understanding Substituent Effects on the 13C NMR of the Indazole Core

The 13C NMR chemical shifts of the indazole ring system are sensitive to the electronic effects of substituents. A comprehensive understanding of these effects is crucial for the accurate prediction and interpretation of the spectrum of this compound. The indazole core consists of a benzene ring fused to a pyrazole ring, resulting in a unique distribution of electron density.

The Unsubstituted 1H-Indazole Core

The 13C NMR spectrum of the parent 1H-indazole serves as our baseline. The chemical shifts are influenced by the aromaticity of the bicyclic system and the presence of the two nitrogen atoms.

The Influence of the Iodo Group at C3

The iodine atom at the C3 position is expected to exert a significant "heavy atom effect," causing a substantial upfield shift (lower ppm value) for the directly attached carbon, C3. This is a well-documented phenomenon in 13C NMR spectroscopy. The effect on other carbons in the ring is generally less pronounced but can be observed.

The Influence of the Azido Group at C5

The azido group (–N₃) is an interesting substituent with both inductive and resonance effects. It is generally considered to be an electron-withdrawing group through the inductive effect and a weak electron-donating group through resonance. Its effect on the chemical shifts of the aromatic carbons will be a combination of these factors. By analogy to the nitro group (–NO₂), which is a strong electron-withdrawing group, the azido group is expected to cause a downfield shift for the carbon to which it is attached (C5) and for the ortho (C4, C6) and para (C7a) positions relative to it.

Predicted 13C NMR Chemical Shifts for this compound

To estimate the chemical shifts, we will utilize the publicly available data for 3-iodo-1H-indazole and the known SCS effects of the azido group on a benzene ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Base (3-iodo-1H-indazole) δ (ppm) | Azido SCS (Predicted) δ (ppm) | Predicted Chemical Shift δ (ppm) |

| C3 | ~95-100 | - | ~95-100 |

| C3a | ~138-142 | ~ -2 | ~136-140 |

| C4 | ~120-125 | ~ -10 | ~110-115 |

| C5 | ~120-125 | ~ +15 | ~135-140 |

| C6 | ~125-130 | ~ 0 | ~125-130 |

| C7 | ~110-115 | ~ -5 | ~105-110 |

| C7a | ~140-145 | ~ +5 | ~145-150 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: A Self-Validating System for High-Quality 13C NMR Data

The following protocol is designed to ensure the acquisition of high-quality, reproducible 13C NMR data for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Step-by-Step Methodology:

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%). Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indazole derivatives.[1] The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[2][3] A higher concentration will improve the signal-to-noise ratio but may lead to line broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field inhomogeneities.

-

NMR Tube: Use a high-quality, clean 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

This workflow outlines the key steps for setting up the NMR experiment.

Figure 1: General workflow for 13C NMR data acquisition and processing.

Step-by-Step Acquisition Parameters:

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Spectral Analysis and Assignment

The final step is the detailed analysis and assignment of each peak in the 13C NMR spectrum to a specific carbon atom in the this compound molecule.

Figure 2: Numbering of the this compound Ring System

Caption: IUPAC numbering of the 1H-indazole ring.

Assignment Strategy:

-

Quaternary Carbons: The signals for the quaternary carbons (C3, C3a, C5, and C7a) will typically be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

-

C3 (Iodo-substituted): As previously mentioned, the carbon directly attached to the iodine atom (C3) is expected to be significantly shielded and appear at a high field (low ppm value), likely in the range of 95-100 ppm.

-

C5 (Azido-substituted): The carbon bearing the azido group (C5) is predicted to be deshielded and appear at a lower field (higher ppm value), around 135-140 ppm.

-

Protonated Carbons (C4, C6, C7): These carbons can be distinguished based on their expected chemical shifts and, if a coupled spectrum is acquired, their coupling patterns with protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) 2D NMR experiments can be invaluable for unambiguous assignment.

-

Bridgehead Carbons (C3a, C7a): These quaternary carbons are part of the ring fusion and will have chemical shifts characteristic of such positions in heteroaromatic systems.

Conclusion

The 13C NMR analysis of this compound is a powerful tool for its structural verification and characterization. By understanding the fundamental principles of substituent effects and employing a robust experimental protocol, researchers can confidently obtain and interpret high-quality spectral data. This guide provides the necessary theoretical foundation and practical steps to successfully perform and analyze the 13C NMR spectrum of this important synthetic intermediate, thereby supporting its application in the advancement of drug discovery and development.

References

-

UCL Department of Chemistry. (n.d.). NMR Sample Preparation. University College London. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved from [Link]

-

Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006–1026. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Retrieved from [Link]

-

Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-substituted Azoles: a Conformational Study. Acta Chemica Scandinavica, 27, 3101-3110. Retrieved from [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-434. Retrieved from [Link]

-

Roberts, J. D., & Dorman, D. E. (1978). 15N and 13C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds. Journal of the American Chemical Society, 100(16), 5081–5086. Retrieved from [Link]

-

University of Rochester. (n.d.). 13C NMR Protocol for Beginners. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Sample Preparation and Positioning. Retrieved from [Link]

-

University of Alberta. (n.d.). Routine 1H and 13C NMR Data Acquisition. Retrieved from [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., Breinlinger, S., Chilczuk, T., & Niedermeyer, T. H. J. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved from [Link]

-

Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 467–485. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

-

Stoyanov, R., & Ivanova, B. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Retrieved from [Link]

-

Tierney, J., & D'Souza, M. J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

-

Royal Netherlands Society for Agricultural Sciences. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Supporting Information for: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

-

Carlier, P. R., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 23(11), 2821. Retrieved from [Link]

-

Sanna, C., et al. (2020). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 25(11), 2568. Retrieved from [Link]

-

Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-794. Retrieved from [Link]

-

Wang, Y., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 25(1), 1-6. Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural features and ability to engage in a multitude of biological interactions have established it as a "privileged scaffold" in the design of novel therapeutics. While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] This guide provides a comprehensive technical overview of the discovery of novel indazole derivatives, from fundamental synthetic strategies and mechanistic insights into their biological activities to the critical analysis of structure-activity relationships (SAR) that drives lead optimization. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are provided to equip researchers with the practical knowledge required to navigate this exciting and rapidly evolving field of drug discovery.

The Indazole Core: Structural Significance and Therapeutic Promise

The indazole ring system exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural duality, combined with the multiple sites available for substitution on both the pyrazole and benzene rings, provides a rich chemical space for the generation of diverse molecular libraries. The therapeutic success of indazole-containing drugs, such as the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib , underscores the clinical significance of this scaffold in oncology and beyond.[1] The versatility of the indazole core allows it to serve as a bioisosteric replacement for other aromatic systems, such as indole, offering improved metabolic stability and pharmacokinetic properties in many instances.

The broad spectrum of biological activities exhibited by indazole derivatives is a testament to their ability to interact with a wide array of biological targets.[1][5] These include, but are not limited to, protein kinases, enzymes involved in DNA repair, G-protein coupled receptors, and various microbial enzymes.[6][7] This guide will delve into the specifics of these interactions and the molecular design principles that govern them.

Synthetic Strategies for Assembling the Indazole Scaffold

The efficient construction of the indazole core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling approaches.[2][8] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Jacobson Indazole Synthesis

One of the foundational methods for indazole synthesis is the Jacobson reaction, which involves the intramolecular cyclization of 2-acylphenylhydrazines. While historically significant, this method can be limited by the availability of the hydrazine precursors and the potential for side reactions. A more contemporary and versatile approach involves the cyclization of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure, which offers a more efficient route to substituted 1-aryl-1H-indazoles.[1]

Modern Catalytic Approaches

Recent advances in organic synthesis have provided more efficient and modular routes to indazole derivatives.[8] Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing the indazole ring and for its subsequent functionalization.[8] These methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.

Experimental Protocol: Amide Cross-Coupling for the Synthesis of N-Alkylated Indazole Derivatives

This protocol describes a general procedure for the synthesis of novel indazole derivatives via amide cross-coupling, a robust and widely used method in medicinal chemistry.[9]

Materials:

-

1-Alkyl-1H-indazole-3-carboxylic acid (1.0 eq)

-

Desired amine (2.0 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-alkyl-1H-indazole-3-carboxylic acid (e.g., 250 mg, 1.146 mmol) in DMF (10 mL), add HATU (2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired commercial amine (2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 8–16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous solution with ethyl acetate (4 x 20 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the pure indazole derivative.[9]

Self-Validation: The success of this protocol is validated by the characterization of the final product using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the formation of the desired amide bond and the overall structure of the novel indazole derivative.[9]

A Survey of Biological Activities and Therapeutic Targets

Indazole derivatives have been investigated for a wide range of therapeutic applications, driven by their diverse biological activities.[1][2][10] The following sections highlight some of the most prominent areas of research.

Anticancer Activity

The indazole scaffold is a key feature in numerous anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

-

Tyrosine Kinase Inhibitors: Pazopanib is a prime example of an indazole-based tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1H-indazole derivatives have been identified as inhibitors of FGFR kinases, with some compounds showing IC50 values in the low micromolar range.[1]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an important target in cancer immunotherapy. Certain 1H-indazole derivatives have shown promising IDO1 inhibitory activity, with the most active compounds exhibiting IC50 values around 5.3 μM.[1] Docking studies have revealed that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the enzyme's active site.[1]

-

Extracellular Signal-Regulated Kinase (ERK) Inhibitors: The discovery and optimization of indazole amide-based ERK inhibitors have been reported, demonstrating potent inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant cancer cells.[11]

Below is a diagram illustrating the central role of the ERK signaling pathway in cancer cell proliferation, a key target for some indazole derivatives.

Caption: ERK signaling pathway and point of inhibition.

Anti-inflammatory and Analgesic Activity

Indazole derivatives have also shown significant promise as anti-inflammatory and analgesic agents.[10] Their mechanisms of action in this context often involve the modulation of inflammatory pathways and enzymes. Some newly synthesized indazole derivatives have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in preclinical models.[10]

Antimicrobial and Antiviral Activity

The indazole scaffold has been explored for the development of novel antimicrobial and antiviral agents.[1] These compounds can target essential enzymes in bacteria, fungi, and viruses, inhibiting their growth and replication. The broad applicability of indazoles extends to anti-HIV activity as well.[1][5]

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between the chemical structure of an indazole derivative and its biological activity is paramount for rational drug design and lead optimization.[12] SAR studies involve systematically modifying the indazole scaffold at various positions and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification

-

N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the pyrazole ring can significantly influence the compound's interaction with its biological target and its overall physicochemical properties.

-

C3 Position: The C3 position is a common site for introducing diverse functional groups, often through amide coupling or other cross-coupling reactions, to explore interactions with specific pockets in the target protein.

-

Benzene Ring Substituents (C4, C5, C6, C7): Substitution on the benzene ring can modulate the electronic properties of the indazole core and provide additional points of interaction with the target. For instance, in the context of IDO1 inhibitors, substituents at the C4 and C6 positions have been shown to be crucial for inhibitory activity.[1] Similarly, for certain cardiovascular applications, substitution at the C7 position with a chlorine or methyl group has been found to enhance activity.[13]

The following workflow illustrates a typical cycle of SAR-driven lead optimization.

Caption: Iterative workflow for SAR-based lead optimization.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies provide a more quantitative approach to understanding SAR by correlating the structural features of indazole derivatives with their biological activities.[14] This involves compiling a dataset of compounds with their corresponding biological data (e.g., pIC50 values) and developing mathematical models to predict the activity of new, unsynthesized compounds.[14]

Data Presentation: Antiproliferative Activities of Novel Indazole Derivatives

The following table summarizes the in vitro antiproliferative activities (IC50 in μM) of a representative novel indazole derivative against various cancer cell lines, highlighting its potent growth inhibitory effects.

| Compound | Cancer Cell Line | IC50 (μM) |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |

| 2f | Other Cancer Cell Lines | 0.23 - 1.15 |

Note: The range of IC50 values reflects the activity across multiple tested cancer cell lines as reported in the source.

Future Perspectives and Challenges

The field of indazole-based drug discovery continues to hold immense potential.[4][15] Future research will likely focus on:

-

Exploring New Biological Targets: The versatility of the indazole scaffold suggests that it can be adapted to target a wider range of diseases.

-

Development of More Selective Inhibitors: A key challenge is to design indazole derivatives with high selectivity for their intended target to minimize off-target effects and toxicity.

-

Application of Green Chemistry Principles: The development of more environmentally friendly and sustainable synthetic methods for indazole derivatives is an ongoing area of interest.[8]

-

Integration of Computational Methods: The increasing use of computational tools, such as molecular docking and QSAR, will continue to accelerate the design and optimization of novel indazole-based drug candidates.[9]

References

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed, 30373212. [Link]

-

Anonymous. (2016). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 219-221. [Link]

-

Anonymous. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

-

Anonymous. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Europe PMC. [Link]

-

Anonymous. (n.d.). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

-

Anonymous. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]

-

Anonymous. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anonymous. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

-

Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

-

Anonymous. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]

-

Anonymous. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Anonymous. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]

-

Anonymous. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

-

Anonymous. (n.d.). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]

-

Anonymous. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]

- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Harnessing 5-Azido-3-iodo-1H-indazole for Advanced Protein Labeling and Interaction Studies

Introduction: A New Frontier in Covalent Protein Labeling

The study of protein interactions and their dynamic networks is fundamental to unraveling complex biological processes and advancing drug discovery. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify protein binding partners in their native cellular environment.[1] This is achieved using photo-cross-linkers, which are typically inert until activated by a specific wavelength of light. Upon activation, these molecules form highly reactive species that covalently bind to nearby molecules, thus "trapping" transient interactions.[2]

Among the various classes of photo-cross-linkers, aryl azides have been widely used due to their relatively small size and ability to be incorporated into small molecules and biologics. However, traditional aryl azides often require short-wavelength UV light for activation, which can be damaging to biological samples.[1] This has led to the development of new generations of photo-cross-linkers with improved properties.

This application note introduces 5-Azido-3-iodo-1H-indazole , a novel heterobifunctional photo-cross-linking reagent designed for enhanced performance in protein labeling experiments. This molecule combines the photo-activatable azido group with a stable indazole scaffold and a unique iodo-substituent. The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds.[3] The 5-azido group allows for photo-inducible covalent bond formation, while the 3-iodo group provides an additional functional handle for downstream applications, potentially serving as a heavy atom for structural studies or providing a unique isotopic signature for mass spectrometry-based detection.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for protein labeling, and discuss advanced downstream analysis techniques.

Chemical Properties and Mechanism of Action

This compound is an aromatic heterocyclic compound featuring a photo-activatable aryl azide group and a stable iodo-substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄IN₅ | - |

| Molecular Weight | 285.05 g/mol | - |

| Appearance | Pale yellow to off-white solid | Inferred |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Inferred |

| UV Activation λmax | ~250-400 nm |

Upon irradiation with UV light, the aryl azide group of this compound releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[4] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or react with nucleophiles, forming stable covalent bonds with amino acid residues of a target protein.

Figure 1: General mechanism of photo-cross-linking with this compound.

Synthesis of this compound

While not commercially available as a standard catalog item, this compound can be synthesized from commercially available precursors. The following is a plausible synthetic route based on established organic chemistry principles.

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Azido-3-iodo-1H-indazole for the Synthesis of C3-Arylated Indazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif frequently found in molecules with a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.[1] In particular, the introduction of aryl or heteroaryl groups at the C3-position has proven to be a highly effective strategy for generating potent and selective kinase inhibitors and other therapeutic agents.[2][3][4]

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 5-azido-3-iodo-1H-indazole. This substrate is a uniquely valuable building block for several reasons:

-

Orthogonal Functionality: The C3-iodo group serves as a reliable handle for palladium-catalyzed C-C bond formation.

-

Latent Reactivity of the Azide: The C5-azido group is a versatile functional handle. It can be readily reduced to a primary amine for further derivatization or utilized in [3+2] cycloaddition reactions (e.g., "click chemistry") to form triazoles, significantly expanding the accessible chemical space.

This guide explains the critical scientific considerations for this specific transformation, provides a robust experimental protocol, and offers insights based on established principles for coupling nitrogen-rich heterocycles.[5][6]

Core Scientific & Technical Considerations

Successfully performing a Suzuki-Miyaura coupling on this compound requires a nuanced understanding of the substrate's unique chemical properties. The causality behind the selection of specific reagents and conditions is rooted in managing three key challenges: the unprotected N-H, the reactivity of the iodo group, and the stability of the azide moiety.

Substrate Synthesis and Stability

The starting material, this compound, is typically prepared in two steps from the commercially available 3-iodo-5-nitro-1H-indazole.

-

Reduction: The nitro group is reduced to a primary amine (5-amino-3-iodo-1H-indazole), commonly using reagents like iron powder in the presence of an acid source such as ammonium chloride.[7]

-

Diazotization-Azidation: The resulting amine is then converted to the azide via a Sandmeyer-type reaction, involving diazotization with a nitrite source (e.g., NaNO₂) followed by quenching with sodium azide (NaN₃).

It is critical to handle the this compound with care, as organic azides can be thermally unstable. It is recommended to use the material promptly after synthesis and avoid excessive heating in its solid, purified form.

The Challenge of the Unprotected Indazole N-H

Nitrogen-rich heterocycles with acidic N-H protons, like indazole, can pose a challenge in palladium-catalyzed reactions.[6] The indazole N-H can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[5][8]

-

Choice of Base: The base is crucial for activating the organoboron species in the transmetalation step of the catalytic cycle. However, an overly strong base can deprotonate the indazole N-H, exacerbating catalyst inhibition. Therefore, moderately strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are preferred over strong organic bases or hydroxides.[9]

-

N-H Protection Strategy: While N-protection (e.g., with a Boc or SEM group) is a viable strategy to circumvent these issues, it adds steps to the overall synthesis. Modern catalyst systems, particularly those using sterically hindered biarylphosphine ligands, are highly effective for the direct coupling of unprotected N-H heterocycles, making it the more atom-economical approach.[6][8]

The Azide Moiety: A Spectator with Potential Reactivity

The azide group is generally considered a good spectator in Suzuki couplings. However, its compatibility is highly dependent on the choice of ligand.

-

Ligand Selection is Critical: Standard trialkyl- or triarylphosphine ligands, such as triphenylphosphine (PPh₃), can react with azides via the Staudinger reaction to form aza-ylides. This side reaction consumes the ligand, deactivating the catalyst and leading to low yields.

-

Recommended Ligands: To avoid this complication, it is imperative to use ligands that are less susceptible to reacting with the azide. Electron-rich, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. Alternatively, palladium complexes with ferrocenyl-based ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), have shown high efficacy and functional group tolerance in coupling reactions of substituted indazoles.[9] These ligands promote rapid reductive elimination, which outcompetes potential side reactions.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of reagents directly influences the efficiency of each step.

Caption: The Suzuki-Miyaura Catalytic Cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-iodine bond of the indazole. This is followed by transmetalation, where the aryl group from the boronic acid (activated by the base) displaces the iodide on the palladium center. The final, irreversible step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[10]

Experimental Protocol: General Procedure

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging coupling partners.

Reagents and Equipment

-

Substrates: this compound, Aryl/Heteroarylboronic Acid or Pinacol Ester

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃), ground to a fine powder

-

Solvent: Anhydrous 1,4-Dioxane and Degassed Water

-

Equipment: Schlenk tube or microwave vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, TLC plates, silica gel for column chromatography.

Step-by-Step Methodology

Caption: Experimental workflow for the Suzuki coupling.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 mmol, 3-5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio can be optimized, but a 4:1 to 5:1 mixture is a good starting point.[11]

-

Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-iodo-indazole is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove palladium black, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-azido-1H-indazole product.

Data Presentation: Representative Reaction Parameters

The following table provides starting conditions and expected outcomes for the coupling of this compound with representative boronic acids, based on analogous reactions with 3-iodo- and 5-bromoindazoles.[2][9] Yields are estimates and will vary based on specific substrate and optimization.

| Boronic Acid Partner | Pd(dppf)Cl₂ (mol%) | Base (equiv) | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic Acid | 3 | K₂CO₃ (2.0) | 85 | 4 | 80-90 |

| 4-Methoxyphenylboronic Acid | 3 | K₂CO₃ (2.0) | 85 | 3 | 85-95 |

| 4-Trifluoromethylphenylboronic Acid | 5 | K₂CO₃ (2.5) | 100 | 8 | 65-75 |

| Thiophene-2-boronic Acid | 5 | Cs₂CO₃ (2.0) | 90 | 6 | 70-80 |

| Pyridine-3-boronic Acid | 5 | K₃PO₄ (3.0) | 100 | 12 | 60-70 |

Troubleshooting

-

Low or No Conversion:

-

Cause: Inactive catalyst due to oxygen exposure; insufficient heating.

-

Solution: Ensure the reaction is set up under strictly inert conditions. Re-degas the solvent and reaction mixture. Confirm the reaction temperature. Consider a more active catalyst system (e.g., using a pre-catalyst and a ligand like SPhos).

-

-

Formation of Dehalogenated Byproduct (5-Azido-1H-indazole):

-

Cause: Proto-dehalogenation, often promoted by excess water or impurities in the boronic acid.

-

Solution: Use anhydrous solvents and high-purity boronic acid. Sometimes switching to the corresponding boronic acid pinacol (BPin) ester can mitigate this side reaction.

-

-

Decomposition of Starting Material:

-

Cause: The azide group may be sensitive to prolonged high temperatures.

-

Solution: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. A more active catalyst may allow for lower reaction temperatures.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for synthesizing diverse C3-arylated indazoles. By carefully selecting a catalyst system with a sterically hindered ligand (e.g., dppf) to prevent unwanted side reactions with the azide moiety, and by using appropriate bases to manage the unprotected N-H group, researchers can efficiently generate a library of valuable compounds. These products serve as advanced intermediates for drug discovery, leveraging the versatile azide handle for subsequent diversification into amines, triazoles, and other functionalities essential for building molecular complexity.

References

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]

-

A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). SpringerLink. Available at: [Link]

-

Palladium-catalyzed cross-coupling reaction of azides with isocyanides. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). PubMed Central. Available at: [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. Available at: [Link]

-

Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. Available at: [Link]

-

The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.). ResearchGate. Available at: [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9]-Fused Indole Heterocycles. (n.d.). National Institutes of Health. Available at: [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Available at: [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Royal Society of Chemistry. Available at: [Link]

-

Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). PubMed. Available at: [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (n.d.). ResearchGate. Available at: [Link]

-

Organic Letters Ahead of Print. (2026). ACS Publications. Available at: [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Available at: [Link]

-

Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Semantic Scholar. Available at: [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Available at: [Link]

-

C-H functionalisation of indazoles and azaindazoles. (n.d.). Hilaris Publisher. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 5-Azido-3-iodo-1H-indazole in Fragment-Based Drug Discovery

Introduction: A Trifunctional Scaffold for Modern FBDD Challenges

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency.[2] However, a primary challenge in FBDD is the detection and validation of these low-affinity interactions (typically in the high µM to mM range), which often fall below the sensitivity limits of traditional biochemical assays.[3][4]

To overcome this hurdle, specialized fragments equipped with versatile functional handles are invaluable. 5-Azido-3-iodo-1H-indazole is an exemplar of such a tool. It is a trifunctional fragment meticulously designed for multifaceted roles in an FBDD campaign. Its utility stems from three key structural features:

-

The 1H-Indazole Core: A well-recognized "privileged scaffold" in medicinal chemistry, known to participate in key hydrogen bonding interactions with numerous protein targets, particularly kinases.[5][6][7]

-

The 5-Azido Group: A versatile moiety that serves as both a photoaffinity label (PAL) for covalent target capture and a "click chemistry" handle for bio-conjugation.[1][8][9]

-

The 3-Iodo Group: A classic synthetic handle, ideal for rapid fragment elaboration and library synthesis via palladium-catalyzed cross-coupling reactions.[10]

This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols for its integration into a state-of-the-art FBDD workflow.

Physicochemical Profile and Design Rationale

The design of this compound aligns perfectly with the principles of FBDD, particularly the "Rule of Three" (Ro3), which provides guidelines for desirable fragment properties.[11]

| Property | Calculated Value | "Rule of Three" Guideline | Rationale for FBDD |

| Molecular Weight (MW) | 285.04 g/mol | ≤ 300 Da | Ensures exploration of a focused, relevant chemical space.[11] |

| cLogP | ~2.8 | ≤ 3 | Balances solubility with sufficient lipophilicity for binding. |

| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 3 | Prevents excessive polarity and promotes binding promiscuity initially. |

| Hydrogen Bond Acceptors | 4 (indazole N, azide N3) | ≤ 3 (Slight deviation) | The azide group provides functionality that outweighs the slight deviation. |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding. |

The true power of this fragment lies in its trifunctional nature, which enables a multi-pronged strategic approach to hit identification and validation.

Caption: The trifunctional utility of this compound.

Application 1: Photoaffinity-Based Fragment Screening (PhABits)

Photoaffinity labeling (PAL) is a powerful technique to identify direct binding interactions by forming a covalent bond between a ligand and its target protein upon photoactivation.[9][12] Using photoreactive fragments, sometimes termed 'Phabits', allows for the covalent capture of even transient, low-affinity interactions.[3][13] The aryl azide group on this compound is ideal for this purpose. Upon irradiation with UV light (typically ~320-365 nm), it forms a highly reactive nitrene intermediate that rapidly inserts into nearby C-H or N-H bonds within the binding pocket, creating a permanent, covalent link.[9]

This approach is invaluable for:

-

Initial Hit Identification: Directly identifying proteins that bind the fragment from a complex mixture (e.g., cell lysate).

-

Binding Site Mapping: Subsequent proteomic analysis (MS/MS) of the cross-linked protein can pinpoint the exact site of modification, providing crucial structural information.[9]

Caption: Generalized workflow for photoaffinity-based fragment screening.

Application 2: Hit Validation via Click Chemistry

The azide moiety also serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][14][] This reaction is exceptionally robust, specific, and bio-orthogonal, allowing for the efficient formation of a stable triazole linkage between the azide-bearing fragment and an alkyne-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[8][16]

This strategy is perfectly suited for hit validation:

-

The fragment binds non-covalently to its target.

-

An alkyne-reporter tag is added along with a copper(I) catalyst.

-

The click reaction occurs in situ, covalently attaching the reporter tag to the bound fragment, and by extension, to the target protein.[8]

-

Tagged proteins can then be enriched (e.g., with streptavidin beads if using biotin) or visualized by in-gel fluorescence.[9]

This method provides an orthogonal validation of hits identified through other means and serves as a powerful tool for target deconvolution in complex biological systems.[8]

Caption: Workflow for hit validation using in situ click chemistry.

Application 3: Fragment Elaboration via Cross-Coupling

Once a fragment hit is validated, the next critical step is to evolve it into a more potent, lead-like molecule.[2] The 3-iodo substituent on the indazole core is an ideal handle for this process. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic and rational installation of new chemical functionalities.[10]

This enables a logical, structure-guided approach to:

-

Fragment Growing: Extending the fragment into adjacent pockets to pick up additional favorable interactions.

-

Library Synthesis: Rapidly generating a focused library of analogs to build a detailed Structure-Activity Relationship (SAR).[10]

The ability to directly and selectively modify the C3 position provides a clear and efficient path from a micromolar fragment to a nanomolar lead compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers must ensure all work is conducted in compliance with institutional safety policies. Handle all reagents, especially sodium azide and organic solvents, with appropriate care in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This is a two-step synthesis starting from the commercially available 3-iodo-5-nitro-1H-indazole.

Step A: Reduction to 5-Amino-3-iodo-1H-indazole [17]

-

Materials: 3-iodo-5-nitro-1H-indazole, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol (EtOH), deionized water (H₂O).

-

Procedure:

-

To a round-bottom flask, add 3-iodo-5-nitro-1H-indazole (1.0 eq).

-

Add EtOH and H₂O (e.g., a 3:1 mixture).

-

Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with additional EtOH.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-amino-3-iodo-1H-indazole, which can often be used in the next step without further purification.

-

Step B: Diazotization and Azide Substitution (Sandmeyer-type Reaction)

-

Materials: 5-amino-3-iodo-1H-indazole, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sodium azide (NaN₃), sodium acetate (NaOAc), ice.

-

Procedure:

-

Suspend the 5-amino-3-iodo-1H-indazole (1.0 eq) in an aqueous solution of HCl (e.g., 2 M) and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve NaN₃ (1.5 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-